molecular formula C7H20Cl2N2 B2846771 (3S)-5-Methylhexane-1,3-diamine;dihydrochloride CAS No. 2490322-99-9

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride

Cat. No.: B2846771
CAS No.: 2490322-99-9
M. Wt: 203.15
InChI Key: FMALMKMLFYHXOX-XCUBXKJBSA-N
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Description

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is a chemical compound with a specific stereochemistry, indicated by the (3S) prefix. This compound is a diamine, meaning it contains two amine groups (-NH2), and it is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Methylhexane-1,3-diamine;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-methylhexan-1-ol.

    Amination: The alcohol group is converted to an amine group through a series of reactions, including oxidation to an aldehyde, followed by reductive amination.

    Resolution: The racemic mixture of the diamine is resolved to obtain the (3S) enantiomer.

    Formation of Dihydrochloride Salt: The free base of (3S)-5-Methylhexane-1,3-diamine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the compound.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and stereochemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Amides or other substituted derivatives.

Scientific Research Applications

Chemistry

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the role of chirality in biological systems.

Medicine

Industry

In the industrial sector, this compound is used in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which (3S)-5-Methylhexane-1,3-diamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The (3S) configuration ensures specific binding and activity, which is crucial in applications like drug development.

Comparison with Similar Compounds

Similar Compounds

    (3R)-5-Methylhexane-1,3-diamine;dihydrochloride: The enantiomer of the compound with opposite stereochemistry.

    Hexane-1,3-diamine;dihydrochloride: Lacks the methyl group at the 5-position.

    (3S)-5-Methylhexane-1,3-diamine: The free base form without the dihydrochloride salt.

Uniqueness

(3S)-5-Methylhexane-1,3-diamine;dihydrochloride is unique due to its specific (3S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry is essential for its use in chiral synthesis and its specific interactions in biological systems.

Biological Activity

(3S)-5-Methylhexane-1,3-diamine; dihydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for (3S)-5-Methylhexane-1,3-diamine; dihydrochloride is C7H16N2·2HCl. It consists of a hexane backbone with two amine functional groups, which are crucial for its biological interactions. The compound's stereochemistry (3S) indicates the specific spatial arrangement of atoms, which can significantly influence its biological activity.

The biological activity of (3S)-5-Methylhexane-1,3-diamine; dihydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators. The amine groups may facilitate binding to target proteins, influencing their function and leading to downstream biological effects.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that (3S)-5-Methylhexane-1,3-diamine; dihydrochloride exhibits antimicrobial properties. For instance, compounds with similar amine structures have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects in cancer cell lines. Studies indicate that it may induce apoptosis in specific cancer cells, although further research is needed to elucidate the exact mechanisms involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several diamines, (3S)-5-Methylhexane-1,3-diamine; dihydrochloride was tested against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 62.5 µg/mL for E. coli, indicating significant antimicrobial potential.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of (3S)-5-Methylhexane-1,3-diamine; dihydrochloride on human lung carcinoma cell lines (A549). The compound exhibited an IC50 value of 226 µg/mL, suggesting moderate cytotoxicity and prompting further exploration into its mechanism of action and potential as an anticancer agent.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of diamines. For instance, variations in the alkyl chain length and branching can significantly impact their pharmacological profiles. Studies suggest that optimizing these parameters could lead to more potent derivatives with improved therapeutic indices.

Properties

IUPAC Name

(3S)-5-methylhexane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-6(2)5-7(9)3-4-8;;/h6-7H,3-5,8-9H2,1-2H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMALMKMLFYHXOX-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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